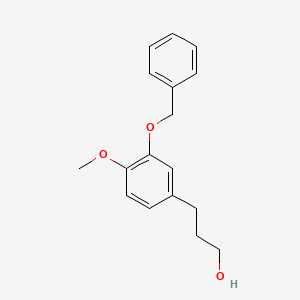

3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol

Description

Contextualization within Benzyloxy- and Methoxyphenyl-Substituted Propanol (B110389) Derivatives

3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol belongs to a broad class of organic molecules characterized by a propan-1-ol chain attached to a phenyl ring that is substituted with both a benzyloxy and a methoxy (B1213986) group. The specific positioning of these functional groups on the phenyl ring is crucial to the compound's chemical properties and reactivity.

This compound is an isomer of the more commonly referenced dihydroconiferyl alcohol benzyl (B1604629) ether , which has the benzyloxy and methoxy groups at the 4- and 3-positions, respectively. Dihydroconiferyl alcohol is a naturally occurring phenylpropanoid found in various plants. nih.govfoodb.ca The presence of the benzyl group as a protecting ether for the phenolic hydroxyl group is a common strategy in organic synthesis to prevent unwanted reactions at this site while modifications are made to other parts of the molecule.

The interplay of the electron-donating methoxy group and the benzyloxy group influences the electron density of the aromatic ring, which in turn affects its reactivity in electrophilic aromatic substitution reactions and other transformations. The propan-1-ol side chain provides a reactive site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion into other functional groups.

Significance as a Synthetic Intermediate and Building Block in Chemical Synthesis

The primary significance of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol in academic and industrial research lies in its utility as a synthetic intermediate. The benzyl group serves as a robust protecting group for the phenolic hydroxyl that can be selectively removed under specific conditions, typically through catalytic hydrogenation. This allows for the unmasking of the phenol (B47542) at a later stage in a synthetic sequence.

This compound and its isomers are valuable building blocks in the total synthesis of various natural products and their analogues. For instance, structures containing the dihydroconiferyl alcohol core are found in lignans (B1203133) and other classes of bioactive molecules. The ability to introduce this protected building block allows for the construction of complex molecular architectures.

A key application of related structures is in the synthesis of chalcones. For example, 3-benzyloxy-4-methoxybenzaldehyde (B16803) can be reacted with appropriately substituted acetophenones to form chalcone (B49325) derivatives. researchgate.net These chalcones can then undergo further transformations. It is plausible that 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol could be synthesized from a related aldehyde or carboxylic acid precursor through reduction.

Current Research Landscape and Unexplored Avenues for the Chemical Compound

The current research landscape for 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol is intrinsically linked to the broader field of natural product synthesis and medicinal chemistry. While direct studies on this specific isomer are not abundant in publicly available literature, research on the synthesis of molecules containing the dihydroconiferyl alcohol scaffold is ongoing.

Unexplored avenues for this compound could include:

Development of novel synthetic routes: Investigating more efficient and stereoselective methods for its preparation.

Application in the synthesis of new bioactive compounds: Utilizing it as a key building block for the synthesis of novel analogues of known natural products with potential therapeutic applications.

Exploration of its own biological activity: While primarily viewed as an intermediate, the compound itself could be screened for potential biological activities.

Use in materials science: Phenylpropanoid structures are precursors to lignin, and derivatives like this could be explored in the development of new polymers or functional materials.

Methodological Approaches Utilized in the Study of Related Structures

The study of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol and its relatives employs a range of standard organic chemistry techniques.

Synthesis and Characterization: The synthesis of such compounds typically involves multi-step sequences. Common reactions include:

Williamson ether synthesis: To introduce the benzyl protecting group.

Reduction reactions: The conversion of aldehydes, ketones, or esters to the primary alcohol of the propanol side chain is a key step. Reagents like sodium borohydride (B1222165) or lithium aluminum hydride are often used.

Wittig or Horner-Wadsworth-Emmons reactions: To construct the carbon skeleton of the propanoid side chain.

Catalytic hydrogenation: For the deprotection of the benzyl ether to reveal the free phenol.

Characterization of these molecules relies heavily on spectroscopic methods:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the precise connectivity of atoms and the stereochemistry of the molecule.

Infrared (IR) spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH), ether (C-O-C), and the aromatic ring.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

The table below summarizes some of the key properties of the parent compound, dihydroconiferyl alcohol.

| Property | Value |

| IUPAC Name | 4-(3-hydroxypropyl)-2-methoxyphenol nih.gov |

| Molecular Formula | C10H14O3 nih.gov |

| Molecular Weight | 182.22 g/mol nih.gov |

| Appearance | Data not available |

| Solubility | Slightly soluble in water foodb.ca |

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-methoxy-3-phenylmethoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-19-16-10-9-14(8-5-11-18)12-17(16)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWGCYDTPKXEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCO)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3 3 Benzyloxy 4 Methoxyphenyl Propan 1 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of the target molecule reveals several logical disconnections that form the basis of potential synthetic routes. The primary strategic considerations involve the formation of the C-C bonds in the propanol (B110389) side chain and the C-O bonds of the ether functionalities.

Two major disconnection approaches can be envisioned:

Disconnection of the propanol side chain: The most apparent disconnection is at the C1-C2 or C2-C3 bond of the propanol chain. This suggests building the chain from a pre-functionalized aromatic precursor. For instance, a C-C bond disconnection between the aromatic ring and the propyl chain points to an alkylation or coupling reaction. A disconnection within the propyl chain itself, such as between C1 and C2, suggests a Grignard-type reaction with an epoxide, or between C2 and C3, points towards an aldol (B89426) or Wittig-type reaction followed by reduction.

Disconnection of the ether linkages: The C-O bonds of the benzyloxy and methoxy (B1213986) groups can be disconnected, leading back to a catechol precursor, specifically 3-(3,4-dihydroxyphenyl)propan-1-ol. This strategy separates the construction of the carbon skeleton from the installation of the ether groups.

A plausible retrosynthetic pathway based on these disconnections would start from a commercially available and appropriately substituted benzaldehyde (B42025), such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This starting material already contains the correct substitution pattern for the methoxy group and a phenolic hydroxyl that can be benzylated. The three-carbon side chain can then be elaborated from the aldehyde functionality.

Established Synthetic Routes to the 3-Phenylpropan-1-ol Core

The synthesis of the 3-phenylpropan-1-ol skeleton is a well-established transformation in organic chemistry, with numerous methods available for its construction. These can be broadly categorized into carbon-carbon bond-forming reactions and the reduction of carbonyl precursors.

These methods build the three-carbon chain on a pre-existing phenyl ring.

Grignard Reaction: Grignard reagents are powerful nucleophiles for forming carbon-carbon bonds. mnstate.edukhanacademy.org One approach involves the reaction of a benzylmagnesium halide with a two-carbon electrophile like ethylene (B1197577) oxide. This directly yields a 3-phenylpropan-1-ol derivative after acidic workup. Alternatively, an aryl Grignard reagent can react with a three-carbon electrophile containing a latent alcohol functionality. umkc.edu A different Grignard strategy could involve reacting a suitable benzaldehyde with a two-carbon nucleophile, such as the Grignard reagent derived from ethyl halide, followed by further transformations. askfilo.com

Wittig Reaction: The Wittig reaction is a highly reliable method for forming alkenes from aldehydes or ketones. wikipedia.orglumenlearning.combyjus.com A substituted benzaldehyde can be reacted with a phosphonium (B103445) ylide containing two carbon atoms, such as (2-ethoxy-2-oxoethyl)triphenylphosphorane, to form an α,β-unsaturated ester. Subsequent reduction of both the double bond and the ester group yields the 3-phenylpropan-1-ol core. A key advantage of the Wittig reaction is that the double bond's position is fixed, avoiding isomeric mixtures that can arise from elimination reactions. lumenlearning.comlibretexts.org

Alkylation Reactions: Friedel-Crafts acylation of a protected benzene (B151609) derivative with succinic anhydride (B1165640), followed by reductions, can establish the carbon skeleton, although this can sometimes lead to regioselectivity issues. More direct alkylation approaches can also be employed, though they are less common for this specific target. google.com

| Reaction Type | Typical Precursors | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Grignard Reaction | Aryl or Benzyl (B1604629) Halide, Epoxide/Aldehyde | Magnesium (Mg), Ethylene Oxide, Carbonyl Compound | Direct formation of C-C bond and alcohol. khanacademy.org | Requires strictly anhydrous conditions; sensitive to acidic protons. mnstate.edu |

| Wittig Reaction | Aldehyde or Ketone, Alkyl Halide | Triphenylphosphine (B44618) (PPh₃), Strong Base (e.g., n-BuLi) | Forms C=C bond at a specific location; tolerant of various functional groups. byjus.comlibretexts.org | Requires subsequent reduction of the alkene; produces triphenylphosphine oxide byproduct. |

| Aldol Condensation | Benzaldehyde, Acetaldehyde (B116499) | Base (e.g., NaOH), followed by heat | Increases carbon chain length effectively. youtube.comyoutube.com | Produces an α,β-unsaturated aldehyde (cinnamaldehyde) requiring further reduction. |

This strategy involves synthesizing an aromatic precursor with the three-carbon chain already in place but at a higher oxidation state (e.g., carboxylic acid, ester, aldehyde, or ketone). The final step is the reduction of the carbonyl group.

A common and efficient route starts with a substituted cinnamic acid or cinnamaldehyde (B126680) derivative. For example, an aldol condensation between a substituted benzaldehyde and acetaldehyde yields a cinnamaldehyde derivative. youtube.comyoutube.com This intermediate can then be fully reduced to the 3-phenylpropan-1-ol.

Catalytic Hydrogenation: This is a powerful method for reducing both the carbon-carbon double bond and the aldehyde group of a cinnamaldehyde derivative in a single step. google.com Catalysts such as Palladium on carbon (Pd/C) or Nickel (e.g., Raney Nickel) are commonly used under a hydrogen atmosphere. google.com

Hydride Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids, esters, and aldehydes to primary alcohols. libretexts.orglibretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is a milder agent, effective for reducing aldehydes and ketones but generally not carboxylic acids or esters. libretexts.orgchemguide.co.uk Therefore, if the precursor is a 3-phenylpropanoic acid or its ester, LiAlH₄ would be the reagent of choice. libretexts.org If the precursor is 3-phenylpropanal, either LiAlH₄ or NaBH₄ can be used. chemguide.co.uk

Regioselective Installation of Benzyloxy and Methoxy Moieties

The correct placement of the benzyloxy group at the 3-position and the methoxy group at the 4-position is critical. This is typically achieved through the selective functionalization of a catechol-type precursor (a 1,2-dihydroxybenzene derivative).

The Williamson ether synthesis is the most common method for forming the required aryl ether bonds. This involves the deprotonation of a phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.

Benzylation: The benzyloxy group is installed by reacting the corresponding phenoxide with a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl). beilstein-journals.org

Methylation: The methoxy group is installed using a methylating agent like dimethyl sulfate (B86663) (Me₂SO₄) or methyl iodide (MeI). highfine.com

The challenge lies in achieving regioselectivity. Reacting a 3,4-dihydroxy precursor directly with one equivalent of a benzylating or methylating agent will often result in a mixture of products (3-O-alkylated, 4-O-alkylated, and 3,4-di-O-alkylated). Therefore, a protecting group strategy is essential.

To achieve selective alkylation, one of the two hydroxyl groups of the catechol precursor must be temporarily masked with a protecting group. The choice of protecting group is crucial and depends on its ease of installation, stability to the conditions of the subsequent alkylation step, and ease of selective removal. creative-peptides.comjocpr.com

A common strategy involves:

Monoprotection: Selectively protect one of the hydroxyl groups of the starting catechol derivative. For example, starting with 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde), the para-hydroxyl group can often be selectively protected due to electronic or steric factors.

Alkylation of the free hydroxyl: The remaining free hydroxyl group is then alkylated. For the target molecule, if the 4-OH is protected, the 3-OH would be benzylated.

Deprotection: The protecting group is removed, liberating the hydroxyl group at the 4-position.

Second Alkylation: The newly freed hydroxyl group is then alkylated. In this case, it would be methylated.

Orthogonal protecting group strategies allow for the selective removal of one group in the presence of another, which is highly valuable in multi-step synthesis. wikipedia.org For instance, a silyl (B83357) ether could be used to protect one hydroxyl, which can be removed with fluoride (B91410) ions, while the final benzyloxy group, removable by hydrogenolysis, remains intact. highfine.comoup.com

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Features |

|---|---|---|---|---|

| Benzyl | Bn | Benzyl bromide (BnBr) + Base | H₂, Pd/C (Hydrogenolysis) | Stable to many acidic and basic conditions. highfine.com |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl + Imidazole | TBAF, HF, or mild acid | Sterically bulky, allowing for selective protection of less hindered hydroxyls. highfine.com |

| Acetyl | Ac | Acetic anhydride or Acetyl chloride | Mild base (e.g., K₂CO₃ in MeOH) | Easily installed and removed; sensitive to nucleophiles. jocpr.com |

| Methoxymethyl | MOM | MOM-Cl + Base | Acidic conditions (e.g., HCl) | Stable to bases and nucleophiles. oup.com |

Stereoselective Synthesis and Chiral Induction

The parent compound, 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol, is an achiral molecule as it does not possess a stereocenter. Therefore, discussions of stereoselective synthesis apply primarily to the preparation of its chiral derivatives, where stereochemistry is a critical factor. Chiral induction strategies become relevant when modifications to the propan-1-ol backbone introduce one or more chiral centers.

While direct stereoselective syntheses for this specific achiral compound are not applicable, the principles can be illustrated by examining the synthesis of structurally related chiral phenylpropanoids. For instance, the asymmetric synthesis of natural phenylpropanoids often requires precise control over the stereochemistry at various positions. An efficient method for the asymmetric total synthesis of threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, a related compound, establishes a defined absolute configuration through Sharpless asymmetric dihydroxylation. researchgate.net This powerful technique could theoretically be adapted to create chiral diol derivatives of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol from an unsaturated precursor.

Furthermore, chiral pool synthesis, which utilizes readily available enantiopure starting materials, represents another viable strategy. Amino acids, for example, are frequently used as chiral auxiliaries or starting points for constructing complex chiral molecules due to their inherent stereogenic centers. nih.gov

Should a synthetic route to a chiral derivative of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol be required, the following approaches, summarized in the table below, would be considered standard practice in modern organic synthesis.

| Stereoselective Approach | Description | Applicability to Derivatives |

| Asymmetric Catalysis | Use of a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer or diastereomer. Methods like Sharpless asymmetric dihydroxylation or epoxidation are common. | Applicable for introducing hydroxyl groups or other functionalities stereoselectively onto an unsaturated version of the propane (B168953) chain. |

| Chiral Auxiliary | A chiral compound is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterward. | An auxiliary could be attached to the hydroxyl group or another functional handle to direct reactions on the propane backbone. |

| Chiral Pool Synthesis | The synthesis starts with an enantiomerically pure natural product (e.g., an amino acid or sugar) that already contains the desired stereocenter(s). nih.gov | A suitable chiral starting material could be elaborated to form the desired substituted phenylpropanol structure. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | If a racemic chiral derivative were synthesized, an enzyme (e.g., a lipase) could be used to selectively acylate one enantiomer, facilitating separation. |

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com The synthesis of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol and its precursors can be evaluated and optimized through this lens.

Solvent Selection: A key aspect of green chemistry is the use of environmentally benign solvents. Traditional syntheses often employ volatile and potentially toxic organic solvents. Greener alternatives include water, ethanol (B145695), propylene (B89431) carbonate, and supercritical carbon dioxide. monash.edunih.gov For example, a "clean, green approach" has been described for the synthesis of a wjpmr.comnih.govmdpi.comtriazolo[4,3-a]pyridine derivative from 4-benzyloxy-3-methoxybenzaldehyde, a direct precursor to the target compound. mdpi.com This reaction successfully uses ethanol as the solvent. mdpi.com Metal-free syntheses of benzyl alcohols have also been demonstrated using water as the sole solvent, sometimes enhanced by microwave irradiation to reduce reaction times. organic-chemistry.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled, minimizing waste. wjpmr.com For reactions involving benzyl groups, such as the etherification to form the benzyloxy moiety, eco-friendly iron catalysts like iron(III) chloride and iron(II) chloride have been developed as low-cost and low-toxicity alternatives to more hazardous reagents. nih.gov Some procedures for forming benzyl ethers can even proceed under solvent-free conditions using solid potassium hydroxide, further enhancing the green profile of the synthesis. researchgate.net

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The synthesis of a derivative of the closely related 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one was analyzed for its green metrics, highlighting that waste was primarily due to the solvent used for recrystallization, which could be minimized. mdpi.com The use of oxidants like sodium hypochlorite (B82951), which is more environmentally benign than heavy metal-based oxidants like chromium(VI) salts, is another important consideration. mdpi.com

The following table summarizes green chemistry strategies applicable to the synthesis of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol.

| Green Chemistry Principle | Strategy | Example Application |

| Safer Solvents & Auxiliaries | Replace hazardous organic solvents with greener alternatives like water, ethanol, or bio-derived solvents. monash.edu | Performing the reduction of a carbonyl precursor to the final alcohol using sodium borohydride in ethanol. |

| Use of Catalysis | Employ catalytic methods (e.g., using iron salts) instead of stoichiometric reagents to reduce waste. nih.gov | Synthesis of the benzyl ether moiety using a catalytic amount of FeCl3 in a recyclable solvent like propylene carbonate. nih.gov |

| Energy Efficiency | Utilize methods like microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org | A potential metal-free synthesis step could be accelerated using microwave heating. organic-chemistry.org |

| Use of Renewable Feedstocks | Derive starting materials from renewable biological sources rather than petrochemicals. | Precursors like vanillin (4-hydroxy-3-methoxybenzaldehyde) can be derived from lignin, a renewable biomass source. |

| Waste Prevention | Design syntheses to produce minimal waste. Choosing reactions with high atom economy. | Using an oxidant like sodium hypochlorite, which has more benign byproducts than many traditional oxidizing agents. mdpi.com |

By integrating these stereoselective and green chemistry considerations, the synthesis of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol and its derivatives can be approached in a manner that is not only efficient but also aligns with the principles of modern, sustainable chemical manufacturing.

Chemical Modifications and Development of Analogs of 3 3 Benzyloxy 4 Methoxyphenyl Propan 1 Ol

Derivatization of the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle for introducing a wide range of chemical diversity into the molecule. Esterification, etherification, and oxidation are common strategies to modify this hydroxyl group.

Esterification and Etherification of the Hydroxyl Group

Esterification of the primary alcohol in 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol can be readily achieved through reaction with various carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding acetate (B1210297) ester. Similarly, Fischer esterification with a carboxylic acid under acidic catalysis provides another route to ester derivatives. These reactions are generally high-yielding and allow for the introduction of a wide array of ester functionalities.

Etherification of the hydroxyl group can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the primary alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. This method is efficient for the synthesis of simple alkyl ethers.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Catalyst/Base | Product |

|---|---|---|---|

| Esterification | Acetyl Chloride | Pyridine | 3-(3-(Benzyloxy)-4-methoxyphenyl)propyl acetate |

| Esterification | Acetic Anhydride (B1165640) | DMAP | 3-(3-(Benzyloxy)-4-methoxyphenyl)propyl acetate |

Oxidation Reactions to Carbonyls or Carboxylic Acids

The primary alcohol of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Partial oxidation to the aldehyde, 3-(3-(Benzyloxy)-4-methoxyphenyl)propanal, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are commonly employed for this transformation. Other methods, including the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or the Dess-Martin periodinane oxidation, also provide reliable routes to the aldehyde under mild conditions.

Full oxidation to the corresponding carboxylic acid, 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid, can be achieved using stronger oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO4), Jones reagent (chromium trioxide in sulfuric acid and acetone), or ruthenium tetroxide (RuO4) are effective for this conversion. The reaction is typically performed under more vigorous conditions, such as heating, to ensure complete oxidation.

Table 2: Oxidation Reactions of the Primary Alcohol

| Target Product | Reagent | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature |

| Aldehyde | Dess-Martin Periodinane | Dichloromethane, Room Temperature |

| Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to Room Temperature |

Modifications of the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the phenolic hydroxyl. Its removal and replacement with other groups are key steps in the synthesis of various analogs.

Cleavage of the Benzyl (B1604629) Ether

The benzyl ether can be cleaved under various conditions to reveal the free phenol (B47542), 3-(3-hydroxy-4-methoxyphenyl)propan-1-ol. One of the most common and mildest methods is catalytic hydrogenation. youtube.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon catalyst (Pd/C). youtube.com This method is highly efficient and typically proceeds under mild temperature and pressure, yielding the deprotected phenol and toluene (B28343) as a byproduct. youtube.com

Alternatively, Lewis acids can be employed for the debenzylation. For instance, boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2) is an effective reagent for cleaving benzyl ethers under mild conditions and is tolerant of a wide range of other functional groups. organic-chemistry.org Other Lewis acids like boron trifluoride etherate have also been used. organic-chemistry.org Strong acids can also cleave benzyl ethers, but this method is less common for substrates with other acid-sensitive groups. organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is also possible, particularly for benzyl ethers with electron-donating substituents. organic-chemistry.orgnih.gov

Introduction of Alternative Protecting Groups or Substituents

Once the benzyl group is removed to yield the phenol, the free hydroxyl group can be re-protected with a variety of other protecting groups. oup.com This is often necessary for subsequent synthetic steps where the phenolic hydroxyl needs to be masked. Common protecting groups for phenols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, which are introduced by reacting the phenol with the corresponding silyl chloride in the presence of a base like imidazole. uchicago.edu Other options include the p-methoxybenzyl (PMB) ether, which can be introduced similarly to the benzyl ether but offers different deprotection conditions (oxidative cleavage with DDQ or CAN). nih.gov Ester protecting groups, such as acetates, can also be installed by reaction with acetic anhydride. acs.org

Substituent Variations on the Methoxyphenyl Ring

The synthesis of analogs with different substituents on the methoxyphenyl ring typically involves starting from appropriately substituted precursors. For example, to create analogs with variations at the position of the methoxy (B1213986) group or the benzyloxy group, one would begin with a different substituted benzaldehyde (B42025). For instance, starting with 3,4-dimethoxybenzaldehyde (B141060) and following a synthetic sequence involving a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce the three-carbon side chain, followed by reduction of the resulting α,β-unsaturated ester or ketone and subsequent reduction of the ester or ketone functionality, would lead to 3-(3,4-dimethoxyphenyl)propan-1-ol. mdpi.com This approach allows for the introduction of a wide range of substituents on the aromatic ring, including different alkoxy groups, halogens, or nitro groups, depending on the availability of the starting benzaldehyde.

Table 3: Examples of Related Phenylpropanol Analogs

| Compound Name | Starting Material Example |

|---|---|

| 3-(4-Methoxyphenyl)propan-1-ol | 4-Methoxybenzaldehyde |

| 3-(3,4-Dimethoxyphenyl)propan-1-ol | 3,4-Dimethoxybenzaldehyde |

This strategic approach to modifying the core structure of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol at its three main reactive sites provides a powerful platform for the generation of a diverse library of analogs for further investigation.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental methods for modifying the phenyl ring of the parent compound. The regioselectivity of these reactions is dictated by the directing effects of the existing benzyloxy and methoxy groups. Both are ortho-, para-directing and activating groups. Given that the para position to the methoxy group is occupied by the propyl chain, substitution is expected to occur at the positions ortho to the ether groups.

Similarly, halogenation can be anticipated. Processes for preparing halogenated di-substituted benzylamines are well-established, indicating that various halogenating agents can be employed to introduce chlorine or bromine onto the aromatic ring. google.com

Table 1: Examples of Electrophilic Aromatic Substitution on Related Scaffolds

| Reaction Type | Starting Material Analog | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Nitration | 4-Benzyloxy benzoic acid | Not specified | 3-Nitro-4-benzyloxy benzoic acid | utexas.edu |

| Nitration | p-Anisidine | 4-Nitrobenzenesulfonyl chloride, Na₂CO₃, H₂O | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | mdpi.com |

| Halogenation | Benzyl Halide Derivatives | Various (e.g., Cl₂, Br₂) | Halogenated Benzylamines | google.com |

Introduction of Electron-Donating or Electron-Withdrawing Groups

The electronic properties of the phenyl ring can be systematically tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This strategy has been extensively explored in the development of chalcone (B49325) analogs derived from 3-benzyloxy-4-methoxybenzaldehyde (B16803). nih.govorientjchem.org These studies highlight how the introduction of various substituents on an adjacent phenyl ring can influence molecular properties.

Research on other molecular frameworks, such as benzamide-isoquinoline derivatives, further corroborates the impact of these modifications. The introduction of an electron-donating methoxy group was found to increase the affinity for certain biological targets, whereas an electron-withdrawing nitro group decreased it. nih.gov This principle can be applied to the 3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-ol scaffold, where adding further methoxy groups could enhance electron density, while introducing groups like trifluoromethyl or sulfonyl would decrease it.

Studies on lanthanide coordination compounds using 3-methoxy-4-benzyloxy benzoic acid (with an additional EDG) and 3-nitro-4-benzyloxy benzoic acid (with a strong EWG) as ligands also provide direct evidence of successful modification of this type of scaffold. utexas.edu

Table 2: Analogs with Added Electron-Donating or Electron-Withdrawing Groups

| Compound Type | Modification | Example Group | Observed Influence in Analogous Systems | Reference |

|---|---|---|---|---|

| Chalcone Analogs | Electron-Donating | -SCH₃ (Thiomethyl), -OCH₂CH₃ (Ethoxy) | Stronger inhibitory values in hMAO-B assays | nih.gov |

| Chalcone Analogs | Electron-Withdrawing | -SO₂CH₃ (Methylsulfonyl), -CF₃ (Trifluoromethyl) | Weaker inhibitory values in hMAO-B assays | nih.gov |

| Benzoic Acid Analogs | Electron-Donating | -OCH₃ (Methoxy) | Increased electron density, improved photoluminescence in Tb³⁺ complexes | utexas.edu |

| Benzoic Acid Analogs | Electron-Withdrawing | -NO₂ (Nitro) | Decreased sensitization efficiency in Tb³⁺ complexes | utexas.edu |

| Benzamide-Isoquinoline Analogs | Electron-Donating | -OCH₃ (Methoxy) | Increased σ2 receptor affinity | nih.gov |

| Benzamide-Isoquinoline Analogs | Electron-Withdrawing | -NO₂ (Nitro) | Decreased σ2 receptor affinity | nih.gov |

Structural Analogs with Modified Linkers or Ring Systems

Modification of the propan-1-ol linker is a key strategy for creating structural analogs. The terminal hydroxyl group is a prime site for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, which then serve as versatile intermediates. For example, the corresponding propionic acid could be coupled with various amines to generate a library of amides.

The propanol (B110389) linker itself can be altered. For instance, the synthesis of 3-amino-3-arylpropan-1-ol derivatives introduces an amino group onto the linker, fundamentally changing its chemical nature. google.com

Another approach is to convert the propanol to a different functional group entirely. A common transformation in related systems involves the synthesis of chalcones, where the 3-(3-benzyloxy-4-methoxyphenyl) moiety is attached to a prop-2-en-1-one linker. orientjchem.orgresearchgate.net This is typically achieved by an aldol (B89426) condensation between 3-benzyloxy-4-methoxybenzaldehyde (the oxidized form of the corresponding benzyl alcohol) and a substituted acetophenone.

Synthesis of Heterocyclic Derivatives Incorporating the Chemical Compound's Skeleton

The 3-(3-(benzyloxy)-4-methoxyphenyl)propane framework is an excellent starting point for the synthesis of a wide variety of heterocyclic compounds. Chalcones derived from the parent structure are particularly useful precursors for cyclization reactions.

For example, a chalcone analog, 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one, has been used to assemble a diverse library of heterocycles. lmaleidykla.lt Its reaction with:

Guanidine can yield 2-aminopyrimidine (B69317) derivatives.

Hydrazine (B178648) followed by N-acylation can lead to pyrazoline hybrids.

2-Aminobenzenethiol can produce benzothiazepine (B8601423) derivatives.

Furthermore, the synthesis of a 3-(4-(benzyloxy)-3-methoxyphenyl)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine has been achieved through an oxidative ring closure of a hydrazine intermediate, showcasing a direct pathway to fused heterocyclic systems. mdpi.com The Michael addition of N-heterocycles like 1,2,4-triazole (B32235) to chalcones represents another robust method for creating complex heterocyclic structures. mdpi.com

Table 3: Heterocyclic Systems Derived from Related Scaffolds

| Heterocyclic System | Synthetic Precursor | Key Reagents | Reference |

|---|---|---|---|

| nih.govnih.govmdpi.comTriazolo[4,3-a]pyridine | N'-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine | Sodium hypochlorite (B82951) (oxidative cyclization) | mdpi.com |

| 2-Aminopyrimidine | Chalcone analog | Guanidine | lmaleidykla.lt |

| Pyrazoline | Chalcone analog | Hydrazine | lmaleidykla.lt |

| Benzothiazepine | Chalcone analog | 2-Aminobenzenethiol | lmaleidykla.lt |

| 1,2,4-Triazolyl-propan-1-one | Chalcone | 1H-1,2,4-Triazole (aza-Michael addition) | mdpi.com |

Pre Clinical Biological Investigations and Mechanistic Elucidation of 3 3 Benzyloxy 4 Methoxyphenyl Propan 1 Ol and Its Analogs

Molecular Target Identification and Validation

Receptor Binding Studies (e.g., Estrogen Receptors)

There is no available scientific literature detailing the receptor binding profile of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol, including any potential interactions with estrogen receptors. Studies on structurally related compounds, such as quebecol, have been conducted to explore their biological activities, but specific receptor binding assays for this precursor have not been reported.

Interaction with Ion Channels or Transporters (e.g., RyR2, SERCA2a, ENT1)

Information regarding the interaction of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol with ion channels or transporters, such as the ryanodine receptor 2 (RyR2), sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), or equilibrative nucleoside transporter 1 (ENT1), is not present in the reviewed scientific literature. Research has not yet focused on the effects of this specific compound on these or other ion transport mechanisms.

Cellular Pathway Analysis and Signaling Cascade Modulation

Detailed cellular pathway analyses and studies on the modulation of signaling cascades by 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol have not been published. While research into its derivatives like quebecol has begun to uncover their influence on cellular processes, the specific effects of this benzyloxy- and methoxy-substituted propanol (B110389) derivative remain uninvestigated.

Comparative Studies with Structurally Related Bioactive Compounds (e.g., Quebecol)

Direct comparative studies detailing the biological activity of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol alongside its structurally related and bioactive derivative, quebecol, are not available. The existing research focuses on the synthesis of quebecol, where 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol serves as a precursor, and the subsequent biological evaluation of quebecol itself. nih.govcheminst.ca The primary role of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol in the scientific literature is that of a building block in chemical synthesis rather than a compound studied for its own biological effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3 Benzyloxy 4 Methoxyphenyl Propan 1 Ol Derivatives

Methodological Approaches for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for derivatives of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol employs a combination of computational and experimental strategies to build a comprehensive understanding of how structural modifications impact biological activity. researchgate.netnih.gov

Computational Methods: In silico approaches are pivotal in the initial stages of SAR exploration. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to develop mathematical models that correlate structural features with biological activity. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of new derivatives with potentially enhanced efficacy. researchgate.net Computer-aided drug design (CADD) and explainable artificial intelligence (XAI) are also increasingly utilized to provide deeper insights into the molecular interactions driving biological effects. nih.gov

Synthetic Library Screening: A powerful experimental approach involves the creation and screening of synthetic compound libraries. nih.govyoutube.com This method allows for the systematic modification of the parent compound, 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol, at specific positions. High-throughput screening (HTS) of these libraries against biological targets can rapidly identify "hit" compounds with desired activities. youtube.com The subsequent analysis of these hits helps to build a detailed SAR profile, highlighting which structural modifications are beneficial or detrimental to activity.

| Methodological Approach | Description | Key Advantages |

| Computational Modeling (e.g., QSAR) | Utilizes computer algorithms to correlate molecular structure with biological activity. | Rapid, cost-effective, predictive power for novel compounds. researchgate.net |

| Synthetic Library Screening | Involves the chemical synthesis of a diverse collection of related compounds for biological evaluation. | Provides direct experimental evidence of SAR; allows for the discovery of unexpected activity. nih.gov |

Influence of the Benzyloxy Substituent on Biological Efficacy

The benzyloxy group, a benzyl (B1604629) ether, is a significant pharmacophore that can profoundly influence the biological efficacy of a molecule. While direct studies on 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol are limited, the role of the benzyloxy group can be inferred from studies on related phenolic compounds.

The introduction of a benzyloxy group can serve multiple purposes. It can act as a protecting group for a phenolic hydroxyl, modifying the compound's polarity and metabolic stability. Furthermore, the bulky and lipophilic nature of the benzyl group can facilitate hydrophobic interactions within a receptor's binding pocket, potentially enhancing binding affinity. The aromatic ring of the benzyloxy group can also participate in π-π stacking interactions with aromatic amino acid residues in a protein target. Studies on other molecules have shown that the position of the benzyloxy group is critical, with para-substituted benzyloxy groups often showing higher activity compared to ortho or meta positions in certain contexts.

Impact of the Methoxy (B1213986) Group and its Position on Molecular Interactions

The methoxy group (-OCH3) is a common substituent in drug molecules and can significantly impact a compound's properties and biological interactions. researchgate.net It is considered a non-lipophilic substituent when attached to an aromatic ring, which can be advantageous in drug design by improving potency without significantly increasing lipophilicity. nih.gov

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a receptor surface. mdpi.com The methyl portion of the group can engage in van der Waals or hydrophobic interactions within lipophilic pockets of a protein. nih.gov The position of the methoxy group on the phenyl ring is critical for determining its influence on molecular interactions. In the case of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol, the methoxy group is at the 4-position, para to the propan-1-ol side chain. This positioning can influence the electronic properties of the phenyl ring and the orientation of the molecule within a binding site.

| Substituent | Potential Interactions | Impact on Properties |

| Benzyloxy Group | Hydrophobic interactions, π-π stacking. | Increases lipophilicity, can enhance binding affinity. |

| Methoxy Group | Hydrogen bond acceptor, van der Waals interactions. nih.govmdpi.com | Modulates electronic properties, can improve potency with low lipophilicity. nih.gov |

Contribution of the Propan-1-ol Side Chain to Receptor Recognition and Activity

The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues such as asparagine, serine, and threonine within a receptor's binding site. nih.gov The flexibility of the propyl chain allows the molecule to adopt various conformations, which can be critical for achieving an optimal fit within the binding pocket. nih.govnih.gov The length of the alkyl chain is also a determining factor; a three-carbon chain provides a specific distance and spatial orientation for the hydroxyl group to interact with its target. The introduction of an n-propyl group has been shown in other systems to improve binding affinity.

Physicochemical Properties Affecting Biological Profiles

The biological profile of a compound is intrinsically linked to its physicochemical properties. For derivatives of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol, key properties such as lipophilicity, solubility, and metabolic stability are crucial determinants of their pharmacokinetic and pharmacodynamic behavior.

Metabolic Stability: The ether linkages of the benzyloxy and methoxy groups, as well as the primary alcohol of the propan-1-ol chain, are potential sites of metabolism. Understanding the metabolic pathways is crucial for designing derivatives with improved stability and a longer duration of action. For instance, alkyl groups can sometimes shield a molecule from enzymatic degradation.

| Physicochemical Property | Influencing Factors | Biological Relevance |

| Lipophilicity (LogP) | Benzyloxy group, overall carbon framework. | Membrane permeability, absorption, distribution. |

| Solubility | Propan-1-ol side chain (hydroxyl group). | Absorption, bioavailability. |

| Metabolic Stability | Ether linkages, primary alcohol. | Duration of action, potential for drug-drug interactions. |

Analytical and Spectroscopic Characterization Methodologies in the Research of 3 3 Benzyloxy 4 Methoxyphenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol, specific chemical shifts (δ) are predicted based on the analysis of related structures. The aromatic protons on the two distinct rings appear in the downfield region (typically δ 6.8-7.5 ppm). The benzylic protons (Ar-CH₂-O) are characteristically observed around δ 5.1 ppm. The aliphatic protons of the propanol (B110389) chain appear more upfield, with the methylene (B1212753) group adjacent to the hydroxyl group (CH₂-OH) typically resonating around δ 3.7 ppm, the other methylene group of the chain around δ 2.6 ppm, and the central methylene group as a multiplet around δ 1.8 ppm. The methoxy (B1213986) group protons (O-CH₃) would appear as a sharp singlet around δ 3.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aromatic carbons resonate in the δ 110-160 ppm range, with carbons attached to oxygen appearing further downfield. The benzylic carbon is expected around δ 70-71 ppm, while the carbons of the propanol chain would be found in the δ 30-65 ppm region. The methoxy carbon typically gives a signal around δ 55-56 ppm. docbrown.info

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to make unambiguous assignments. COSY spectra establish proton-proton coupling relationships, helping to trace the connectivity within the propanol chain and the aromatic spin systems. HSQC correlates directly bonded proton and carbon atoms, definitively linking the signals observed in the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol Data is predicted based on analogous compounds.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Phenyl) | 7.28-7.45 (m, 5H) | 127.5 - 128.6 |

| Aromatic CH (Substituted Ring) | 6.80-6.95 (m, 3H) | 111.8, 114.5, 120.2 |

| Ar-C -O (Quaternary) | - | 131.5, 137.2, 147.8, 149.5 |

| O-CH₃ | 3.85 (s, 3H) | 55.9 |

| Ar-CH₂-O | 5.12 (s, 2H) | 71.0 |

| Ar-CH₂- | 2.62 (t, 2H) | 31.8 |

| -CH₂-CH₂-CH₂- | 1.85 (m, 2H) | 31.2 |

| -CH₂-OH | 3.68 (t, 2H) | 62.1 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For C₁₇H₂₀O₃, the expected exact mass is 272.1412 Da. This precise measurement is crucial for confirming the molecular formula and distinguishing it from isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound from a mixture before it enters the mass spectrometer. The electron ionization (EI) mass spectrum of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol is expected to show a molecular ion peak ([M]⁺) at m/z 272. The fragmentation pattern would provide evidence for its structure. Key fragmentation pathways would include:

Loss of the benzyl (B1604629) group: Cleavage of the benzyl-oxygen bond would lead to a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

Loss of water: Dehydration from the molecular ion can produce a fragment at m/z 254 ([M-H₂O]⁺).

Cleavage of the propanol side chain: Various cleavages along the three-carbon chain would also occur.

Analysis of related compounds, such as 3-((4-Methoxybenzyl)oxy)propan-1-ol, shows characteristic peaks at m/z 137 (from the methoxybenzyl moiety) and 121, confirming the fragmentation patterns associated with these structural units. nih.gov

Table 2: Expected Key Mass Fragments for 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 272 | [C₁₇H₂₀O₃]⁺ | Molecular Ion (M⁺) |

| 254 | [C₁₇H₁₈O₂]⁺ | Loss of H₂O |

| 181 | [C₁₀H₁₃O₂]⁺ | Cleavage of benzyl group |

| 137 | [C₈H₉O₂]⁺ | Benzylic cleavage of propanol chain |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods like IR and UV-Vis are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrational frequencies of bonds within a molecule. The spectrum of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol is expected to display several characteristic absorption bands:

A broad band around 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Multiple sharp peaks between 2850-3000 cm⁻¹ due to aliphatic C-H stretching.

Peaks just above 3000 cm⁻¹ for aromatic C-H stretching.

Aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

Strong C-O stretching bands for the ether and alcohol functionalities, typically observed between 1050-1250 cm⁻¹. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-systems of the aromatic rings. The presence of the substituted benzene (B151609) rings acts as a chromophore, which is expected to result in absorption maxima (λₘₐₓ) in the UV region, likely around 270-280 nm.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3300-3400 (broad) |

| Aromatic C-H | C-H Stretch | 3010-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1500-1600 |

Chromatographic Techniques for Purification and Purity Assessment (HPLC, TLC)

Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of a sample and for preparative isolation. A reverse-phase (RP-HPLC) method is typically suitable for this compound. sielc.com A C18 column would be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic acid for better peak shape. sielc.comsielc.com The retention time under specific conditions is a characteristic property, and the peak area is proportional to the concentration, allowing for quantitative purity analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing fraction purity during column chromatography. A silica (B1680970) gel plate is commonly used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The compound's retention factor (Rf) value is characteristic for a given solvent system and is used to identify the compound and assess its purity.

Table 4: Summary of Chromatographic Methods

| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| HPLC | C18 silica gel | Acetonitrile/Water or Methanol/Water | Purity assessment, Quantification, Preparative separation |

Crystallographic Studies for Solid-State Structure Determination (if available for related derivatives)

X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in a single crystal. While crystallographic data for 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol itself may not be publicly available, analysis of closely related derivatives provides invaluable insight into expected bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of (E)-3-(4-methoxyphenyl)-1-(2,3,4-tris(benzyloxy)-6-hydroxyphenyl)prop-2-en-1-one has been determined. researchgate.net This study reveals the conformation of the methoxyphenyl and benzyloxy groups in the solid state. Similarly, the crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide provides detailed geometric parameters for the methoxyphenylpropanoid skeleton. researchgate.net These studies show how the molecules pack in the crystal lattice, often governed by hydrogen bonding (e.g., involving hydroxyl or amide groups) and van der Waals interactions. Such analyses are crucial for understanding the solid-state properties of these materials. mdpi.com

Advanced Research Applications and Future Perspectives for 3 3 Benzyloxy 4 Methoxyphenyl Propan 1 Ol

Utility as a Scaffold for Novel Compound Design and Synthesis

The molecular architecture of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol presents several features that could theoretically be exploited for the design and synthesis of novel compounds. The benzyloxy and methoxy (B1213986) groups on the phenyl ring, along with the terminal hydroxyl group of the propanol (B110389) side chain, offer multiple sites for chemical modification.

The core phenylpropanol structure is a common motif in a variety of biologically active molecules. The presence of the benzyloxy group provides a handle for deprotection to reveal a phenol (B47542), which can then be further functionalized. Alternatively, the aromatic ring itself can be subject to electrophilic or nucleophilic substitution to introduce additional diversity. The primary alcohol offers a straightforward point for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, opening up a vast landscape of potential derivatives.

For instance, this scaffold could be envisioned as a starting point for generating libraries of compounds for high-throughput screening. By systematically modifying the functional groups, a diverse set of molecules with varying steric and electronic properties could be synthesized to probe biological space.

Table 1: Potential Synthetic Modifications of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol

| Functional Group | Potential Reactions | Resulting Functionality |

| Primary Alcohol | Oxidation, Esterification, Etherification | Aldehyde, Carboxylic Acid, Ester, Ether |

| Benzyloxy Group | Hydrogenolysis (deprotection) | Phenol |

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogenated, Nitrated, etc. derivatives |

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. For 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol to function as a chemical probe, it would need to exhibit specific and potent interactions with a biological target. Currently, there is no published research that identifies a specific biological target for this compound or describes its use as a chemical probe.

The development of this compound into a chemical probe would necessitate the attachment of reporter groups, such as fluorescent tags or biotin, to enable the visualization or isolation of its binding partners. The propanol side chain would be a logical site for the conjugation of such tags. However, without a known biological target or activity, the rationale for developing it into a chemical probe remains speculative.

Integration into Target-Driven Drug Discovery Programs (pre-clinical lead identification)

Target-driven drug discovery begins with the identification of a biological target, such as an enzyme or receptor, that is implicated in a disease. Subsequently, compounds are screened or designed to modulate the activity of this target. There is no evidence in the scientific literature to suggest that 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol has been integrated into any target-driven drug discovery programs for pre-clinical lead identification.

While it serves as an intermediate in the synthesis of compounds like Rolipram, a phosphodiesterase-4 (PDE4) inhibitor, the biological activity is associated with the final product, not this specific precursor. For this compound to be considered a lead in a drug discovery program, it would first need to demonstrate significant and selective activity against a validated therapeutic target.

Computational Chemistry Applications for Molecular Docking and Dynamics

Computational chemistry, including molecular docking and molecular dynamics simulations, is a powerful tool in modern drug discovery. These methods are used to predict the binding affinity and mode of interaction of a small molecule with a biological target. However, the application of these techniques requires a known three-dimensional structure of the target protein.

As there are no publicly documented biological targets for 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol, there is a corresponding lack of computational studies focused on this molecule. If a target were to be identified, molecular docking could be employed to predict how the compound binds to the active site. Molecular dynamics simulations could then provide insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. Such studies would be crucial in guiding the optimization of this scaffold to improve its potency and selectivity.

Emerging Research Paradigms and Interdisciplinary Opportunities in Chemical Biology

Chemical biology is an interdisciplinary field that utilizes chemical tools and techniques to study and manipulate biological systems. The potential for 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol to contribute to this field is contingent on the discovery of its biological properties.

Should this compound be found to possess interesting biological activity, it could open up several avenues for interdisciplinary research. For example, its mechanism of action could be investigated using a combination of chemical, biological, and computational approaches. If it were found to modulate a novel biological pathway, it could become a valuable tool for dissecting the intricacies of that pathway. Furthermore, its scaffold could be utilized in the development of new chemical biology tools, such as activity-based probes or targeted protein degraders.

Q & A

Basic: What are the common synthetic routes for 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol?

The compound is typically synthesized via NaBH₄-mediated reduction of a ketone precursor. For example, a β-keto intermediate (e.g., 3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one) is reduced in methanol under controlled conditions. Reaction progress is monitored by TLC, followed by aqueous workup and purification via column chromatography . Alternative routes may involve benzyloxy-group protection of phenolic hydroxyl groups early in the synthesis to prevent undesired side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the benzyloxy and methoxy substituents (e.g., aromatic protons at δ 6.7–7.4 ppm, methoxy singlet at ~δ 3.8 ppm) and the propanol backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight (e.g., C₁₇H₂₀O₃, [M+H]⁺ calc. 273.1485) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection .

Advanced: How can researchers optimize yield and purity during synthesis?

- Solvent Selection : Methanol or ethanol enhances NaBH₄ reactivity while minimizing esterification side reactions.

- Temperature Control : Maintaining 0–5°C during reduction prevents over-reduction or decomposition.

- Purification : Gradient silica gel chromatography (hexane/EtOAc) resolves diastereomers or residual ketone impurities. Contradictions in reported yields (e.g., 60–85%) may arise from variations in workup protocols or starting material purity .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

- Substituent Modification : Systematic replacement of the benzyloxy or methoxy groups with halogens, alkyl chains, or hydrogen-bond donors (e.g., -OH) to evaluate effects on biological activity.

- Stereochemical Analysis : Synthesis of enantiomers (if applicable) to assess chiral center contributions to receptor binding .

Advanced: How should researchers address contradictory spectral data in literature?

Discrepancies in NMR or MS data (e.g., shifting aromatic peaks or fragment ions) may stem from:

- Solvent or pH Effects : Deuterated solvents or trace acid/base impurities can alter chemical shifts.

- Isomeric Byproducts : Unreported diastereomers from incomplete stereochemical control during synthesis.

- Resolution : Cross-validate data with 2D NMR (COSY, HSQC) and independent synthetic batches .

Basic: What safety precautions are required when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Engineering Controls : Use fume hoods to avoid inhalation of airborne particulates.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. No acute toxicity is reported, but prolonged exposure risks require mitigation .

Advanced: How is this compound utilized as an intermediate in drug development?

It serves as a precursor for:

- Anticancer Agents : Functionalization of the propanol chain (e.g., phosphorylation) to enhance cellular uptake.

- Neuroactive Compounds : Coupling with amino or carboxylic acid moieties to modulate blood-brain barrier permeability .

Advanced: What mechanistic studies are applicable to its reactivity?

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the hydroxyl or benzylic positions to probe rate-determining steps in oxidation or esterification.

- Computational Modeling : DFT calculations to predict regioselectivity in electrophilic aromatic substitution or hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.